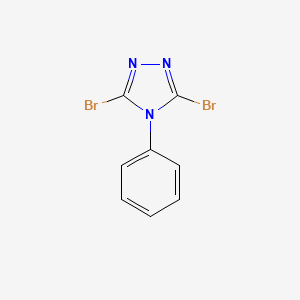
3,5-Dibromo-4-phenyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-phenyl-1,2,4-triazole is an organic compound with the molecular formula C8H5Br2N3. It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms.
準備方法
The synthesis of 3,5-Dibromo-4-phenyl-1,2,4-triazole typically involves the bromination of 4-phenyl-1,2,4-triazole. One common method includes the reaction of 4-phenyl-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, resulting in the formation of the dibromo derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
3,5-Dibromo-4-phenyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 3,5-diazido-4-phenyl-1,2,4-triazole .
科学的研究の応用
3,5-Dibromo-4-phenyl-1,2,4-triazole has several scientific research applications:
作用機序
The mechanism of action of 3,5-Dibromo-4-phenyl-1,2,4-triazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
3,5-Dibromo-4-phenyl-1,2,4-triazole can be compared with other similar compounds, such as:
3,5-Dibromo-1,2,4-triazole: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Phenyl-1,2,4-triazole: Lacks the bromine atoms, making it less reactive in substitution reactions.
3,5-Diazido-4-phenyl-1,2,4-triazole:
The uniqueness of this compound lies in its combination of bromine and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
生物活性
3,5-Dibromo-4-phenyl-1,2,4-triazole is part of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has shown promise in various therapeutic areas including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.
This compound can be synthesized through various methods including bromination and coupling reactions. Its structure allows for modifications that can enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives, including this compound. For instance:
- In vitro Studies : A study reported that triazole derivatives exhibited significant cytotoxicity against HeLa cancer cells with IC50 values indicating potent activity. Specifically, compounds similar to 3,5-dibromo-4-phenyl triazoles showed IC50 values as low as 1.8 μM .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3,5-Dibromo-4-phenyl triazole | TBD | HeLa |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. In a comparative study:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antimicrobial activity against various strains of bacteria. For example, compounds derived from triazoles showed MIC values significantly lower than conventional antibiotics .
| Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| S. aureus | 3.91 | Nitrofurantoin: 7.81 |
| M. luteus | 0.48 | Nitrofurantoin: 62.5 |
Anti-inflammatory Activity
Research has also indicated that certain triazole derivatives possess anti-inflammatory properties comparable to well-known nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of these compounds was assessed through various assays that measure cytokine production and other inflammatory markers .
Case Studies
Several case studies illustrate the efficacy of this compound in biological applications:
- Antitumor Study : A derivative of 3,5-dibromo triazole was tested against multiple cancer cell lines and showed a significant reduction in cell viability compared to untreated controls.
- Antimicrobial Efficacy : A series of experiments demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria with notable results against resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of triazoles is influenced by their structural modifications. The introduction of halogen atoms and phenyl groups has been shown to enhance their potency against various biological targets .
特性
IUPAC Name |
3,5-dibromo-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3/c9-7-11-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKXERCYZWFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













